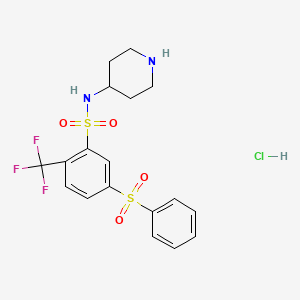![molecular formula C27H37Cl2N3O2 B1139261 1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide CAS No. 475150-69-7](/img/structure/B1139261.png)
1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide” is a chemical compound that has been studied in the context of the nociceptin/orphanin FQ (N/OFQ) receptor . It is a derivative of the N/OFQ receptor antagonist 1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4’-piperidin-1-yl]propyl} pyrrolidine-2-carboxamide .
Molecular Structure Analysis
The molecular formula of this compound is C27H35N3O2 . The average mass is 433.586 Da and the monoisotopic mass is 433.272919 Da .科学的研究の応用
NOP Receptor Inhibition
BAN ORL-24 is a selective inhibitor of NOP (nociceptin/orphanin FQ (N/OFQ) peptide receptor) with a pK (i) value of 9.62 . NOP is a G protein-coupled receptor that plays an important role in regulating many brain activities . BAN ORL-24 has the highest affinity compared with other NOP inhibitors .
Cell Membrane Affinity
When tested with CHO (hNOP) cells, administration of BAN ORL-24 showed high affinity to the cell membrane and higher selectivity compared with classical opioid receptors .
Calcium Current Enhancement
In SG neuron heterologously expressing NOP receptors with an enhanced basal facilitation ratio, BAN ORL-24 treatment for 50 seconds enhanced the Ca2+ current amplitude for both prepulse and postpulse .
Antagonizing Pronociceptive and Antinociceptive Effects
In the mouse tail withdrawal assay, administration of BAN ORL-24 (10 mg/kg) combined with N/OFQ (1 nmol) antagonized the pronociceptive and antinociceptive effects of given supraspinally and spinally, respectively .
Selectivity Over Other Opioid Receptors
BAN ORL-24 is selective for NOP receptors over μ-, δ-, and κ-opioid receptors .
Inhibition of Electrically Induced Twitches
BAN ORL-24 inhibits electrically induced twitches in isolated mouse and rat vas deferens, as well as isolated guinea pig ileum, when used at a concentration of 100 nM .
Reversal of Antinociceptive Activities
BAN ORL-24 (10 mg/kg) reverses thermal and mechanical antinociceptive activities induced by the dual agonist of µ-opioid and NOP receptors BPR1M97 in mice .
Glycobiology Research
BAN ORL-24 can help customers carry out research on glycobiology .
作用機序
Target of Action
BAN-ORL-24, also known as 1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide, is a selective inhibitor of the NOP (nociceptin/orphanin FQ (N/OFQ) peptide receptor) . The NOP receptor is a G protein-coupled receptor that plays a crucial role in regulating various brain activities .
Mode of Action
BAN-ORL-24 interacts with the NOP receptor, showing high affinity to cell membranes and higher selectivity compared with classical opioid receptors . It has been found to enhance the Ca2+ current amplitude for both prepulse and postpulse in SG neurons heterologously expressing NOP receptors .
Biochemical Pathways
The NOP receptor is part of the GPCR-G protein signaling pathways . BAN-ORL-24, as a NOP receptor antagonist, can inhibit the signaling pathway between G-protein-coupled receptors (GPCRs) and G proteins . This inhibition can help in the research and development of therapeutic strategies for certain diseases that involve excessive activation of GPCR-G protein signaling pathways .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
BAN-ORL-24 has been shown to antagonize the pronociceptive and antinociceptive effects of N/OFQ when administered supraspinally and spinally . In the mouse tail withdrawal assay, administration of BAN-ORL-24 combined with N/OFQ antagonized these effects .
特性
IUPAC Name |
(2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O2/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27/h1-5,8-11,25H,6-7,12-21H2,(H,28,31)/t25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKMQGKJURAJEN-RUZDIDTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide | |
Q & A
Q1: How does 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide interact with the NOP receptor and what are the downstream effects?
A1: 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide acts as an antagonist at the NOP receptor. While the precise mechanism of action at the molecular level is still under investigation, research suggests that by blocking the NOP receptor, this compound prevents the binding and subsequent effects of its endogenous ligand, nociceptin/orphanin FQ. [, ] This antagonism has been shown to influence various physiological processes, particularly those related to mood regulation and energy homeostasis. [, ] For example, studies have demonstrated the compound's potential antidepressant-like effects, potentially mediated through modulation of the catecholaminergic system. [, , ]
Q2: Can you provide information about the compound's structure-activity relationship (SAR)?
A2: While specific SAR data for 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide is limited within the provided research, it is known that modifications to the chemical structure of NOP receptor ligands can significantly impact their activity, potency, and selectivity. [] Future research exploring different structural analogs of this compound is needed to establish a comprehensive SAR profile, enabling the optimization of its pharmacological properties for potential therapeutic applications.
Q3: What research has been done on 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide in relation to in vitro and in vivo efficacy?
A3: Research on 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide has primarily focused on preclinical models. Studies using rodent models have demonstrated the compound's antidepressant-like effects. [, , ] For example, one study showed that administration of the compound produced antidepressant-like effects in mice, and further investigation suggested that these effects might be mediated through the catecholaminergic system. [, ] Further research, including cell-based assays and more complex animal models, is crucial to fully elucidate the compound's mechanism of action and therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


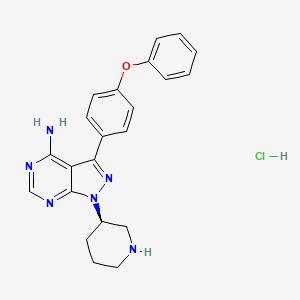
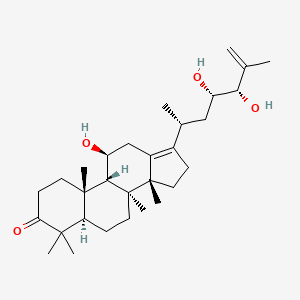
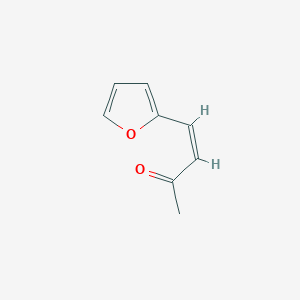
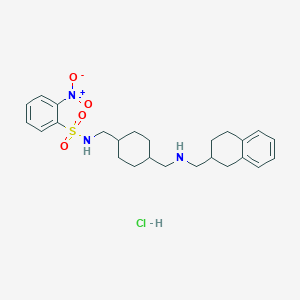

![(1S,2S,4R,5R,6S)-2-Amino-4-methyl-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1139187.png)
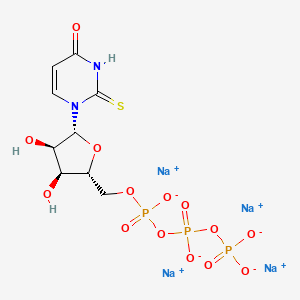


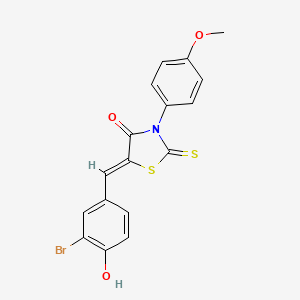
![4-{4-[(2s)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy}phenol](/img/structure/B1139199.png)
